molecular formula C17H11ClO5 B2921151 [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 130181-10-1

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2921151
CAS RN: 130181-10-1
M. Wt: 330.72
InChI Key: UNEWDNFSEHCUCG-UHFFFAOYSA-N
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Description

This compound is also known as Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate . It has a linear formula of C25H19ClO5 .


Synthesis Analysis

The synthesis of similar compounds involves the use of ethyl acetoacetate and resorcinol. The mixture is stirred and heated to dissolve, then sulfuric acid is added and heated for reflux . Further details can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C25H19ClO5 . More detailed structural information can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and acetylation . More detailed reaction analysis can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc. of this compound can be found in the referenced resources . More detailed properties can be found in the referenced papers .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antifungal Applications : The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been explored for antimicrobial and antifungal activities. These derivatives, including Schiff's bases and other hydrazide compounds, have shown potential against various microbial and fungal strains. Such studies are crucial for developing new antimicrobial agents amid rising antibiotic resistance (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Synthesis of Thiazolidin-4-ones : Another study focused on synthesizing thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, showcasing the versatility of chromen derivatives in synthesizing compounds with potential biological activities. These synthesized compounds are intended for further biological activity screenings (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Catalytic and Oxidative Applications : Research into the catalytic oxidative condensation of methane to acetic acid has been reported, illustrating the potential industrial applications of related compounds in creating valuable chemicals from simpler molecules. This process emphasizes the importance of such compounds in industrial catalysis and chemical production (Periana, Mironov, Taube, Bhalla, & Jones, 2003).

Enantioselective Biotransformation

Biocatalytic Applications : Acetic acid bacteria have been explored as enantioselective biocatalysts for the biotransformation of primary alcohols and diols into valuable chemical intermediates. This research highlights the utility of microbial processes in producing enantiomerically pure compounds, essential for various pharmaceutical and chemical syntheses (Romano, Gandolfi, Nitti, Rollini, & Molinari, 2002).

Antioxidant Properties

Antioxidant Activity : New coumarin derivatives have been synthesized and evaluated for their antioxidant activity, indicating the potential health benefits and protective effects of such compounds. These studies are significant for developing new antioxidants for therapeutic or nutritional applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Detailed safety and hazard information can be found in the referenced resources .

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWDNFSEHCUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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